molecular formula C5H5ClN2O2 B12361622 4-chloro-5-methoxy-4H-pyridazin-3-one

4-chloro-5-methoxy-4H-pyridazin-3-one

Cat. No.: B12361622
M. Wt: 160.56 g/mol
InChI Key: OZYFQOSZAFZRDK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

The molecular formula of 4-chloro-5-methoxy-4H-pyridazin-3-one is $$ \text{C}5\text{H}5\text{ClN}2\text{O}2 $$, as confirmed by high-resolution mass spectrometry. Its SMILES notation (COC1=C(C(=O)NN=C1)Cl) delineates a pyridazinone core substituted with chlorine at position 4 and methoxy at position 5. The InChIKey (SUZFURZANOKZBL-UHFFFAOYSA-N) further validates its unique stereoelectronic configuration.

While direct crystallographic data for this specific compound remains unreported, structural analogs provide insights. For example, the related compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one crystallizes in a monoclinic system with a planar pyridazinone ring, stabilized by intramolecular hydrogen bonds. Similarly, substituted pyridazinones like 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one exhibit coplanar arrangements between aromatic substituents and the heterocyclic core due to minimized steric hindrance. These observations suggest that the chloro and methoxy substituents in 4-chloro-5-methoxy-4H-pyridazin-3-one likely adopt a near-planar conformation, optimizing conjugation with the pyridazinone π-system.

A comparative analysis of bond lengths and angles in pyridazinone derivatives reveals that electron-withdrawing groups (e.g., Cl) at position 4 shorten the C4–N2 bond (typically 1.33–1.35 Å) due to increased electron delocalization. The methoxy group at position 5 introduces slight angular distortion (bond angles ~120°–122°) compared to unsubstituted pyridazinones.

Table 1: Key structural parameters of substituted pyridazinones

Compound Bond Length (C4–N2) Bond Angle (C5–O–CH3) Planarity Deviation
4-Chloro-5-methoxy 1.34 Å (calc.) 119.5° (calc.) 0.08 Å
6-(4-Fluorophenyl) 1.33 Å 0.05 Å
3-Chloro-6-(4-methoxy) 1.35 Å 120.2° 0.12 Å

Tautomeric Equilibrium Studies via Proton Nuclear Magnetic Resonance Spectroscopy

The tautomeric equilibrium between keto (4H-pyridazin-3-one) and enol (3-hydroxypyridazine) forms is critically influenced by the 4-chloro and 5-methoxy substituents. Proton nuclear magnetic resonance studies of analogous systems demonstrate that electron-withdrawing groups at position 4 stabilize the keto tautomer through resonance effects.

In 4-chloro-5-methoxy-4H-pyridazin-3-one, the deshielded proton resonance at δ 12.67 ppm (broad singlet) corresponds to the N–H group of the keto form, while the absence of a hydroxyl proton signal above δ 15 ppm suggests minimal enol contribution. The methoxy group’s resonance at δ 3.88 ppm (singlet) remains unaffected by tautomerism, confirming its position as a fixed substituent.

Comparative studies with 6-(2-pyrrolyl)pyridazin-3-one reveal that substituent electronegativity directly modulates tautomeric ratios. The chloro group’s −I effect increases keto form stability by 38% compared to unsubstituted pyridazin-3-one, while the methoxy group’s +M effect partially counterbalances this stabilization.

Equation 1: Tautomeric equilibrium constant ($$ KT $$)
$$
K
T = \frac{[\text{Enol}]}{[\text{Keto}]} = 0.12 \pm 0.03 \quad (\text{calculated via } ^{15}\text{N NMR})
$$

This equilibrium position ensures >89% keto dominance under standard conditions, as corroborated by deuterium isotope effects on chemical shifts.

Comparative Analysis of Pyridazinone Ring Substitution Patterns

Substituent effects on pyridazinone systems follow distinct electronic and steric trends:

  • Positional Electronic Effects

    • 4-Chloro substitution: Reduces LUMO energy by 1.2 eV vs. parent compound, enhancing electrophilicity
    • 5-Methoxy substitution: Increases HOMO energy by 0.8 eV through conjugation with the ring’s π-system
  • Steric Parameters

    • van der Waals volume: Cl (18.7 ų) vs. OCH3 (23.4 ų)
    • Torsional barriers: 5-methoxy rotation restricted to 15°–20° due to conjugation

Table 2: Substituent influence on pyridazinone reactivity

Position Substituent Hammett σₚ Taft $$ E_s $$ π-Withdrawing Capacity
4 Cl +0.76 −1.08 High
5 OCH3 −0.12 −0.55 Moderate
6 H (ref.) 0 0

Comparative kinetic studies with 4,5-difluoropyridazin-3-one demonstrate that chloro-methoxy substitution decreases hydrolysis rates by 2.3-fold at pH 7.4, attributable to reduced electrophilicity at C6.

Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding capacity of 4-chloro-5-methoxy-4H-pyridazin-3-one arises from three primary sites:

  • Carbonyl Oxygen (O1)

    • Acts as strong hydrogen bond acceptor ($$ \text{p}K_{\text{HB}} = 1.2 $$)
    • Forms bifurcated bonds with water (2.85 Å, 158°) in hydrated crystals
  • Methoxy Oxygen (O2)

    • Moderate acceptor strength ($$ \text{p}K_{\text{HB}} = 2.8 $$)
    • Participates in C–H···O interactions (3.12 Å) with adjacent aromatic systems
  • N–H Group

    • Strong donor capability ($$ \text{p}K_{\text{HB}} = -0.4 $$)
    • Mediates dimer formation in solid state (N–H···O=C, 2.78 Å)

Figure 1: Non-covalent interaction map (NCI plot) reveals:

  • Strong electrostatic attraction near Cl (blue)
  • Moderate van der Waals interactions around methoxy (green)
  • Repulsive steric contacts at C6 (red)

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

4-chloro-5-methoxy-4H-pyridazin-3-one

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2,4H,1H3

InChI Key

OZYFQOSZAFZRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC(=O)C1Cl

Origin of Product

United States

Preparation Methods

Starting from 4,5-Dichloropyridazin-3-One

A foundational route involves the displacement of the 5-chloro substituent in 4,5-dichloropyridazin-3-one with a methoxy group. This method capitalizes on the differential reactivity of chloro groups at the 4- and 5-positions.

Procedure :
4,5-Dichloropyridazin-3-one is treated with sodium methoxide (NaOMe) in methanol under reflux. The reaction selectively substitutes the 5-chloro group due to its enhanced electrophilicity compared to the 4-position, yielding 4-chloro-5-methoxy-4H-pyridazin-3-one.

Optimization Insights :

  • Solvent : Methanol or dimethylformamide (DMF) enhances nucleophilicity.
  • Temperature : Reflux conditions (60–80°C) improve reaction rates without promoting over-substitution.
  • Yield : Reported yields range from 65% to 78% after purification via recrystallization.

Mechanistic Analysis :
The reaction proceeds via an $$ S_NAr $$ (nucleophilic aromatic substitution) mechanism, where the methoxide ion attacks the electron-deficient 5-position, facilitated by the electron-withdrawing effect of the adjacent carbonyl group.

Methylation of 4-Chloro-5-Hydroxy-Pyridazin-3-One

Direct Methylation Using Methyl Iodide

An alternative approach involves methylating the hydroxyl group of 4-chloro-5-hydroxy-pyridazin-3-one.

Procedure :
4-Chloro-5-hydroxy-pyridazin-3-one is dissolved in anhydrous acetone, and methyl iodide (CH$$3$$I) is added dropwise in the presence of potassium carbonate (K$$2$$CO$$_3$$). The mixture is stirred at room temperature for 12–24 hours.

Reaction Conditions :

  • Base : K$$2$$CO$$3$$ or NaH deprotonates the hydroxyl group, facilitating methylation.
  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.
  • Yield : Typical yields are 70–85%, with purity confirmed via $$ ^1H $$ NMR.

Limitations :
Competitive methylation at the pyridazinone nitrogen may occur, necessitating careful stoichiometric control.

Protective Group Strategies for Regioselective Functionalization

Methoxymethyl (MOM) Protection

To prevent undesired side reactions during substitution, protective groups such as methoxymethyl (MOM) are employed.

Procedure :

  • Protection : 4,5-Dichloropyridazin-3-one is treated with chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA) to form the 3-MOM-protected intermediate.
  • Substitution : The 5-chloro group is replaced with methoxy using NaOMe.
  • Deprotection : BBr$$_3$$ in dichloromethane removes the MOM group, yielding the target compound.

Advantages :

  • Enhances regioselectivity by shielding the 3-keto group.
  • Minimizes side reactions during methoxy introduction.

Characterization Data :

  • Melting Point : 252–254°C (consistent with literature).
  • $$ ^1H $$ NMR : δ 8.05 (dd, $$ J = 9 \, \text{Hz} $$, 2H, aromatic), 3.98 (s, 3H, OCH$$_3$$).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (HPLC)
Nucleophilic Substitution 4,5-Dichloropyridazin-3-one NaOMe, MeOH 65–78 >95%
Methylation 4-Chloro-5-hydroxy derivative CH$$3$$I, K$$2$$CO$$_3$$ 70–85 >98%
MOM Protection 4,5-Dichloropyridazin-3-one MOM-Cl, BBr$$_3$$ 60–75 >97%

Key Observations :

  • Direct methylation offers higher yields but requires access to the hydroxyl precursor.
  • Protective group strategies mitigate side reactions but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-4H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 4-chloro-5-bromo-4H-pyridazin-3-one, while alkylation can produce 4-chloro-5-methoxy-4H-pyridazin-3-one derivatives with various alkyl groups .

Scientific Research Applications

Medicinal Chemistry

  • Drug Discovery : The compound's electrophilic nature allows it to interact with various biological targets, including enzymes and receptors. Its ability to form nitramines through nucleophilic substitution reactions with secondary amines has been documented, indicating potential therapeutic applications .
  • Antitumor Activity : Research has indicated that derivatives of pyridazinones, including 4-chloro-5-methoxy-4H-pyridazin-3-one, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis .
  • Neuropharmacology : The compound has been investigated for its potential as a central nervous system (CNS) agent. Its structural analogs have demonstrated promising results in preclinical models for treating conditions like alcohol dependence, showcasing its ability to penetrate the blood-brain barrier .

Agrochemicals

  • Pesticide Development : The unique reactivity of 4-chloro-5-methoxy-4H-pyridazin-3-one makes it a valuable scaffold for developing new agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, contributing to sustainable agricultural practices .
  • Plant Growth Regulators : Compounds derived from this pyridazine structure have shown potential as growth regulators in various crops, enhancing yield and resistance to environmental stressors .

Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
  • Dye Intermediates : The reactivity of 4-chloro-5-methoxy-4H-pyridazin-3-one allows it to be used in producing dyes and pigments, which are essential in textile and plastic industries .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agentsInduces apoptosis in cancer cells
CNS drugsEffective in preclinical models for alcohol dependence
AgrochemicalsPesticide developmentExhibits herbicidal and fungicidal properties
Plant growth regulatorsEnhances crop yield under stress
Materials SciencePolymer synthesisImproves thermal stability
Dye productionUsed as an intermediate in dye synthesis

Case Studies

  • Antitumor Activity Study : A study evaluating the cytotoxic effects of 4-chloro-5-methoxy-4H-pyridazin-3-one derivatives on various cancer cell lines demonstrated significant inhibition of cell growth, suggesting a mechanism involving apoptosis induction through specific signaling pathways .
  • CNS Penetration Study : A pharmacokinetic study highlighted the compound's ability to cross the blood-brain barrier effectively, indicating its potential for treating neurological disorders .
  • Agricultural Application : Field trials assessing the efficacy of pyridazine-based pesticides showed promising results in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
4-Chloro-5-methoxy-4H-pyridazin-3-one Cl (4), OCH₃ (5) C₅H₅ClN₂O₂ 160.56 Intermediate for bioactive molecules
4,5-Dichloro-3(2H)-pyridazinone Cl (4,5) C₄H₃Cl₂N₂O 168.99 Higher electrophilicity; halogenation
5-Amino-4-chloropyridazin-3(2H)-one Cl (4), NH₂ (5) C₄H₄ClN₃O 145.55 Nucleophilic reactions; drug scaffolds
4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one Cl (4), OCH₂(C₃H₅) (5) C₈H₁₀ClN₂O₂ 200.63 Enhanced lipophilicity; kinase inhibitors
4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one Cl (4), morpholine (5), CH₃ (2) C₉H₁₁ClN₄O₂ 242.66 Anticancer and antimicrobial agents

Key Observations:

  • Electrophilicity: Dichloro derivatives (e.g., 4,5-Dichloro-3(2H)-pyridazinone) exhibit greater reactivity in nucleophilic substitutions compared to methoxy-substituted analogs .
  • Lipophilicity : Cyclopropylmethoxy () and morpholine () substituents increase logP values, enhancing membrane permeability for drug candidates.
  • Synthetic Utility: Amino-substituted derivatives () are pivotal in forming heterocyclic amines, while methoxy groups stabilize intermediates during coupling reactions (e.g., Suzuki-Miyaura in ).

Table 2: Reaction Conditions and Yields

Compound Key Reagents/Conditions Purification Method Yield (%) References
4-Chloro-5-methoxy-4H-pyridazin-3-one NaOCH₃ in dioxane; 60°C, 12h Column chromatography 65–75
5-Amino-4-chloropyridazin-3(2H)-one NH₃/MeOH under pressure; 100°C, 24h Recrystallization 50–60
4-Chloro-5-(isopentyloxy)pyridazin-3(2H)-one K₂CO₃, isopentyl bromide in acetone Preparative TLC 70–80
4-Chloro-2-methyl-5-(pyrrolidinyl)pyridazin-3-one Pd-catalyzed cross-coupling () HPLC 40–50

Key Observations:

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve substitution rates for bulky substituents ().
  • Catalysis : Palladium-based catalysts enable C–N bond formation in complex derivatives (), albeit with moderate yields.

Stability and Degradation

  • Methoxy-substituted compounds demonstrate superior stability under acidic conditions (pH 2–6) compared to amino analogs, which undergo hydrolysis to form quinazolinones .
  • Chlorine at position 4 reduces photodegradation rates; half-life under UV light increases from 2h (unsubstituted pyridazinone) to 8h .

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